molecular formula C15H20O3 B8543450 Tert-butyl 1-(hydroxy(phenyl)methyl)cyclopropanecarboxylate

Tert-butyl 1-(hydroxy(phenyl)methyl)cyclopropanecarboxylate

Cat. No. B8543450
M. Wt: 248.32 g/mol
InChI Key: QOCLDSCNVNUQFJ-UHFFFAOYSA-N
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Patent
US09326973B2

Procedure details

To a solution of diisopropylamine (1.203 mL, 8.44 mmol) in THF (10 mL) was added n-BuLi/hexane (3.38 mL, 8.44 mmol) dropwise at −78° C. The reaction mixture was stirred in the bath for 5 min and then stirred in ice bath for 30 min. The reaction mixture was added dropwise a solution of tert-butyl cyclopropanecarboxylate (1 g, 7.03 mmol) in THF (5 mL) at −78° C. The reaction mixture was stirred at −78° C. for 2 h. The solution of benzaldehyde (0.746 g, 7.03 mmol) in THF (2 mL) was added dropwise at −78° C. Then the solution was allowed to warm to room temperature and stirred for 1 h. The reaction was quenched with NH4Cl, then diluted with EtOAc. Then organic phase was washed with sat. NaHCO3, water, sat. NaCl, dried over anhydrous Na2SO4, and concentrated to yield an oil. The crude was purified by silica chromatography with 0-50% EtOAc/Hex to yield tert-butyl 1-(hydroxy(phenyl)methyl)cyclopropanecarboxylate (1.01 g, 57.8% yield) as a clear oil. 1H NMR (400 MHz, CHLOROFORM-d) ppm 7.48-7.40 (m, 2H), 7.38-7.23 (m, 3H), 4.70 (d, J=7.5 Hz, 1H), 3.55 (d, J=7.8 Hz, 1H), 1.43-1.33 (m, 10H), 1.17 (ddd, J=9.6, 6.6, 3.9 Hz, 1H), 0.99-0.79 (m, 2H).
Quantity
1.203 mL
Type
reactant
Reaction Step One
Name
n-BuLi hexane
Quantity
3.38 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.746 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.CCCCCC.[CH:19]1([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:21][CH2:20]1.[CH:29](=[O:36])[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>C1COCC1>[OH:36][CH:29]([C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)[C:19]1([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:21][CH2:20]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.203 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
n-BuLi hexane
Quantity
3.38 mL
Type
reactant
Smiles
[Li]CCCC.CCCCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C1(CC1)C(=O)OC(C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.746 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred in the bath for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred in ice bath for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with NH4Cl
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
Then organic phase was washed with sat. NaHCO3, water, sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield an oil
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica chromatography with 0-50% EtOAc/Hex

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC(C1(CC1)C(=O)OC(C)(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: PERCENTYIELD 57.8%
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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